
Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
カタログ番号 B2686767
CAS番号:
1251596-07-2
分子量: 366.417
InChIキー: CIIKSDUTFMWKFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylamino group attached to the 4-position and a carboxylate ester at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the ester could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent.科学的研究の応用
Synthesis and Chemical Transformations
- One study discusses the phenolic oxidative coupling of a related ethyl tetrahydroisoquinoline carboxylate, leading to the synthesis of indenoisoquinoline and the exploration of its rearrangement under acidic conditions. This research provides insight into synthetic pathways and the structural elucidation of complex quinoline derivatives (Kametani et al., 1971).
- Another paper outlines the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, emphasizing their potential as intermediates for the preparation of NMDA receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Ornstein et al., 1991).
Antimicrobial Applications
- Research into new quinazolines, which are structurally similar to the compound , highlighted their potential as antimicrobial agents. The study focused on the synthesis of specific derivatives and their efficacy against various bacterial and fungal strains (Desai et al., 2007).
Synthetic Methodologies
- The development of regioselective syntheses for Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate underlines the importance of such compounds in creating bioactive molecules (Atia et al., 2017).
- A publication on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the utility of protective groups in the synthesis of carboxylic acid derivatives, an area that could encompass compounds like Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate for further exploration (Yoo et al., 1990).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate", "triethylamine", "dichloromethane", "methanol", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of triethylamine and dichloromethane to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in methanol to form the amine.", "Step 3: Esterification of the carboxylic acid using ethyl chloroformate and triethylamine in dichloromethane to form the final product.", "Step 4: Purification of the product using column chromatography and recrystallization.", "Step 5: Characterization of the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS番号 |
1251596-07-2 |
分子式 |
C21H22N2O4 |
分子量 |
366.417 |
IUPAC名 |
ethyl 4-[(2-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-9-5-6-11-16(14)26-3)15-10-7-8-13(2)18(15)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChIキー |
CIIKSDUTFMWKFF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された





![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)
![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)
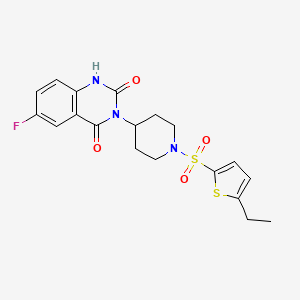
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)
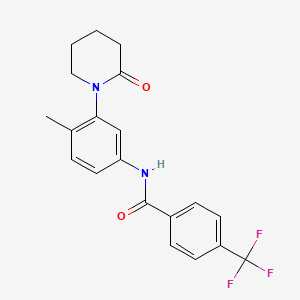
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)
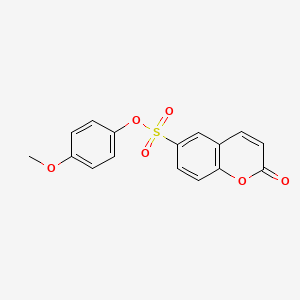

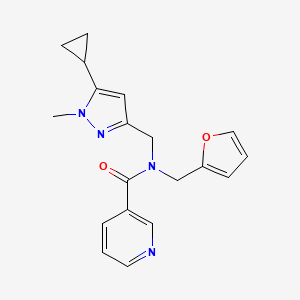
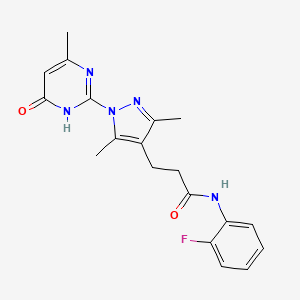
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)